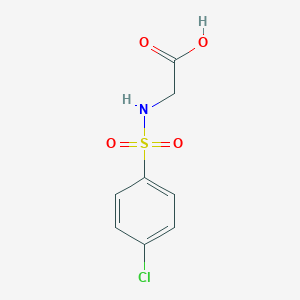

(4-Chloro-benzenesulfonylamino)-acetic acid

Descripción

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZHABFZMAUWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353243 | |

| Record name | N-(4-Chlorobenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13029-72-6 | |

| Record name | N-[(4-Chlorophenyl)sulfonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13029-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorobenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorobenzenesulfonamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Chloro-benzenesulfonylamino)-acetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-Chloro-benzenesulfonylamino)-acetic acid

Introduction

This compound, also known as N-(4-chlorobenzenesulfonyl)glycine, is an organic compound with the molecular formula C₈H₈ClNO₄S.[1] Its structure, featuring a chloro-substituted benzene ring, a sulfonamide group, and an acetic acid moiety, makes it a valuable intermediate in pharmaceutical and biochemical research.[1] This compound is notably used in the synthesis of various derivatives with potential anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[1] This technical guide provides a comprehensive overview of its synthesis pathway, including detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Pathway: N-Arylsulfonylation

The most established method for synthesizing this compound is through the nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and glycine.[1] This reaction, typically conducted under basic conditions, involves the amino group of glycine acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[1]

Key Reactants and Their Preparation

-

4-Chlorobenzenesulfonyl Chloride : This is a primary starting material. It is commonly synthesized by the reaction of chlorobenzene with an excess of chlorosulfonic acid.[2] The process involves the slow addition of chlorobenzene to chlorosulfonic acid, followed by heating to facilitate the reaction.[2] Thionyl chloride can also be used in the process to improve the yield and purity.[3]

-

Glycine : As the simplest amino acid, glycine is readily available commercially. For completeness, a common laboratory-scale synthesis involves the reaction of chloroacetic acid with an excess of aqueous ammonia.[4] The resulting solution of glycine and ammonium chloride is then concentrated, and glycine is precipitated by the addition of methanol.[4]

Quantitative Data Summary

The efficiency of the synthesis can vary based on the methodology employed. Below is a summary of reported quantitative data from various synthesis approaches.

| Parameter | Conventional Method | Microwave-Assisted Method | Scaled-Up Research Protocol |

| Reaction Time | 4-12 hours | 30 seconds - 4 minutes | Optimized for larger scale |

| Typical Yield | Variable, often requires optimization | 63-89% | ~80% |

| Temperature | 0°C to Room Temperature | 80-120°C | Controlled heating/cooling |

| Microwave Power | N/A | 50-250 Watts | N/A |

| Key References | [5] | [1] | [1] |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound.

Protocol 1: Standard Laboratory Synthesis

This protocol outlines a general method for the N-arylsulfonylation of glycine.

Materials:

-

Glycine (1.0 equivalent)

-

4-Chlorobenzenesulfonyl chloride (1.1 equivalents)

-

Triethylamine (2.2 equivalents) or another suitable base

-

Anhydrous Dichloromethane (DCM) as solvent

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve glycine and triethylamine in anhydrous dichloromethane.[6]

-

Addition of Sulfonyl Chloride : Cool the mixture in an ice bath to 0°C. In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane. Add this solution dropwise to the glycine mixture with constant stirring.[5][6]

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[5]

-

Work-up : Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.

-

Washing : Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[5][6] These washes serve to remove unreacted glycine, excess base, and the sulfonic acid byproduct.[6]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]

-

Purification : Purify the crude solid product by recrystallization, typically from an ethanol/water or ethyl acetate/hexanes solvent system, or by using silica gel column chromatography.[6]

Visualizations

Synthesis Pathway

Caption: Main reaction pathway for the synthesis.

Experimental Workflow

References

An In-depth Technical Guide on (4-Chloro-benzenesulfonylamino)-acetic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for (4-Chloro-benzenesulfonylamino)-acetic acid, also known as N-(4-chlorophenylsulfonyl)glycine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its synthesis, characterization, and potential biological significance.

Chemical Properties and Structure

This compound is an organic compound featuring a 4-chlorobenzenesulfonyl group attached to the nitrogen atom of the amino acid glycine. This structure imparts a combination of properties from both the arylsulfonamide and carboxylic acid moieties, making it a subject of interest in medicinal chemistry.

Identifiers and General Properties

| Property | Value |

| IUPAC Name | 2-[(4-chlorophenyl)sulfonylamino]acetic acid |

| CAS Number | 13029-72-6 |

| Molecular Formula | C₈H₈ClNO₄S |

| Molecular Weight | 249.67 g/mol |

| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)NCC(=O)O)Cl |

| InChI | InChI=1S/C8H8ClNO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |

| InChI Key | LOZHABFZMAUWBU-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | 438.8 ± 55.0 °C (Predicted)[1] | Predicted |

| Solubility | Soluble in 0.1 M NaOH[2][3] | Experimental |

| pKa | 3.44 ± 0.10 (Predicted)[1] | Predicted |

| logP | Not available | - |

Synthesis and Purification

The synthesis of this compound typically involves the reaction of glycine with 4-chlorobenzenesulfonyl chloride. Below is a general experimental protocol for its synthesis and purification.

Experimental Protocol: Synthesis of N-(4-chlorophenylsulfonyl)glycine

This protocol is based on general methods for the N-sulfonylation of amino acids.

Materials:

-

Glycine

-

4-Chlorobenzenesulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents).

-

To this solution, add a solution of 4-chlorobenzenesulfonyl chloride (1.2 equivalents) in dioxane dropwise at 0-5 °C with vigorous stirring.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to a pH of 2-3 with concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Diagram of Synthesis Workflow:

Caption: General workflow for the synthesis of N-(4-chlorophenylsulfonyl)glycine.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a common method for purifying the crude product.

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If insoluble impurities are present, perform a hot filtration.

-

Slowly add hot water to the ethanol solution until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals under vacuum.[5]

Diagram of Purification Workflow:

Caption: General workflow for the purification by recrystallization.

Spectroscopic Data

While experimental spectra for this compound are not widely published, the following sections provide predicted and analogous spectral data to aid in characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) are provided below. These are based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data (in DMSO-d₆):

-

Aromatic Protons: Multiplet in the range of 7.5 - 8.0 ppm.

-

NH Proton: Broad singlet around 8.0 - 8.5 ppm.

-

CH₂ (glycine) Proton: Doublet around 3.9 - 4.1 ppm.

-

COOH Proton: Broad singlet in the range of 10.0 - 12.0 ppm.[6]

Predicted ¹³C NMR Data (in DMSO-d₆):

-

Carbonyl Carbon (COOH): ~171 ppm

-

Aromatic Carbons: ~128-140 ppm

-

Methylene Carbon (CH₂): ~45 ppm

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Expected Characteristic IR Absorption Bands:

-

O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

-

N-H stretch (sulfonamide): Around 3200-3300 cm⁻¹

-

C=O stretch (carboxylic acid): Around 1700-1725 cm⁻¹

-

S=O stretch (sulfonamide): Two bands, around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric)

-

C-Cl stretch: Around 700-800 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 249 (for ³⁵Cl) and 251 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Key Fragmentation: Loss of the carboxylic acid group (-COOH), cleavage of the sulfonamide bond.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, its structural motifs suggest potential biological activities. Sulfonamides are a well-known class of compounds with a broad range of therapeutic applications, including antimicrobial and anticancer activities. The glycine moiety can improve pharmacokinetic properties.

Derivatives of N-arylsulfonyl-amino acids have been investigated as enzyme inhibitors. For instance, structurally related N-benzylic substituted glycine sulfonamides have been identified as reversible inhibitors of diacylglycerol lipase (DAGL), a key enzyme in the endocannabinoid signaling pathway.[5] This suggests that this compound could potentially interact with various enzymatic targets.

Further research is required to delineate the specific biological targets and signaling pathways modulated by this compound.

Diagram of a Potential Mechanism of Action (Enzyme Inhibition):

Caption: Hypothetical enzyme inhibition mechanism.

Conclusion

This compound is a molecule with potential for further investigation in the field of medicinal chemistry. This guide has consolidated the available chemical and structural information, providing a foundation for researchers. The lack of extensive experimental data highlights opportunities for further characterization of its physicochemical properties and biological activities. The provided protocols and predicted data serve as a starting point for such endeavors.

References

- 1. Synthesis of new enantiomerically pure N-methyl-N-arylsulfonyl-α-aminonitriles from amino acids [comptes-rendus.academie-sciences.fr]

- 2. ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine | C14H12ClNO5S | CID 698024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A novel physiological mechanism of glycine-induced immunomodulation: Na+-coupled amino acid transporter currents in cultured brain macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chimia.ch [chimia.ch]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

(4-Chloro-benzenesulfonylamino)-acetic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides an in-depth overview of (4-Chloro-benzenesulfonylamino)-acetic acid, a sulfonamide derivative with potential applications in pharmaceutical and biochemical research.

| Property | Data |

| CAS Number | 13029-72-6 |

| IUPAC Name | 2-[(4-chlorophenyl)sulfonylamino]acetic acid |

| Molecular Formula | C₈H₈ClNO₄S |

| Molecular Weight | 249.67 g/mol |

Synthesis

This compound is typically synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with glycine.[1] This reaction is generally carried out under basic conditions in a suitable solvent, such as dichloromethane, at controlled temperatures to facilitate the formation of the sulfonamide bond.[1] The final product is then purified using standard laboratory techniques like recrystallization or chromatography.[1]

General Synthesis Workflow

Below is a logical diagram representing the typical synthesis process.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

This compound has been noted for its potential biological activities, primarily stemming from its structural class as a sulfonamide derivative. It is also utilized as a key intermediate in the synthesis of other molecules with therapeutic potential.[1]

Potential Therapeutic Roles:

-

Anti-inflammatory and Analgesic: The compound is suggested to possess potential anti-inflammatory and pain-relieving properties, which are common characteristics of benzenesulfonamide derivatives.[1] The mechanism may involve interaction with biological targets within pain and inflammation pathways.[1]

-

Antimicrobial: Preliminary assessments indicate potential activity against certain bacteria and fungi.[1] The sulfonamide group is a well-known pharmacophore in antimicrobial agents.

Role as a Chemical Intermediate:

-

This compound serves as a building block in the development of more complex molecules. For instance, it has been used in the synthesis of derivatives that exhibit potential antiviral activity against the tobacco mosaic virus.[1] It is also a precursor for compounds designed to have antioxidant properties.[1]

Note: Specific quantitative data on the biological activity of this compound, such as IC₅₀ or Minimum Inhibitory Concentration (MIC) values, are not available in the reviewed literature. Furthermore, no specific signaling pathways modulated by this compound have been elucidated. The information presented is based on the activities of the broader class of sulfonamide-containing molecules.

References

The Biological Versatility of (4-Chloro-benzenesulfonylamino)-acetic acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-benzenesulfonylamino)-acetic acid serves as a crucial scaffold in medicinal chemistry, leading to the development of a diverse range of derivatives with significant biological activities. While the parent compound is primarily a building block, its structural modifications have yielded potent agents with potential therapeutic applications in oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their anticancer and anti-inflammatory properties, mechanisms of action, and the experimental methodologies used for their evaluation.

Anticancer Activity

Derivatives of this compound have demonstrated notable efficacy against a variety of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes play a critical role in tumor proliferation and survival by regulating pH in the hypoxic tumor microenvironment.[1][2]

Another identified mechanism of anticancer activity for this class of compounds is the inhibition of the β-catenin signaling pathway, which is frequently dysregulated in various cancers.[3]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various derivatives.

Table 1: Cytotoxic Activity of Thiazolone-Benzenesulfonamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4e | MDA-MB-231 (Breast) | 3.58 | [4] |

| MCF-7 (Breast) | 4.58 | [4] | |

| 4g | MDA-MB-231 (Breast) | 5.54 | [4] |

| MCF-7 (Breast) | 2.55 | [4] |

Table 2: Cytotoxic Activity of 4-Chloro-2-mercaptobenzenesulfonamide Derivatives

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

| 18 | HCT-116 (Colon) | 0.33-1.08 | [5] |

| 786-0 (Renal) | 0.33-1.08 | [5] | |

| M14 (Melanoma) | 0.33-1.08 | [5] | |

| HOP-62 (Lung) | 0.05 | [5] |

Table 3: Cytotoxic Activity of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 25 | SW480 (Colon) | 2 | [3] |

| HCT116 (Colon) | 0.12 | [3] |

Table 4: Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives

| Compound | Isoform | Ki (nM) | IC50 (nM) | Reference |

| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides (various) | hCA IX | 1.4-47.5 | - | [1] |

| hCA XII | 1.7-569 | - | [1] | |

| Thiazolone-benzenesulfonamide 4e | CA IX | - | 10.93 | [2] |

| Thiazolone-benzenesulfonamide 4g | CA IX | - | 25.06 | [2] |

| Thiazolone-benzenesulfonamide 4h | CA IX | - | 15.77 | [2] |

Anti-inflammatory Activity

Certain derivatives of this compound have shown promising anti-inflammatory effects. The proposed mechanisms for this activity include the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][7]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through various signaling pathways. The following diagrams illustrate the key mechanisms.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding:

-

Harvest cancer cells during their exponential growth phase.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compound in a complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-treated and untreated controls.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of co-factors such as hematin and L-epinephrine.

-

Reconstitute purified COX-1 and COX-2 enzymes in the reaction buffer.

-

Prepare a solution of the substrate, arachidonic acid.

-

-

Assay Procedure:

-

In a microplate well, combine the reaction buffer, co-factor solutions, and the enzyme (either COX-1 or COX-2).

-

Add the test compound at various concentrations and pre-incubate at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the arachidonic acid solution.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 2 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding a quenching solution.

-

Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

-

Calculate the percentage of COX inhibition for each compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.[8]

-

Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., macrophages for inflammation studies) to 70-80% confluency.

-

Pre-treat the cells with the test compound for a specified time.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to activate the signaling pathways.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them using a RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.

-

Determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p38, p38, p-JNK, JNK, p-IκBα, IκBα).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation.

-

Conclusion

This compound is a valuable scaffold for the synthesis of novel compounds with potent biological activities. Its derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents. The primary anticancer mechanisms involve the inhibition of carbonic anhydrases and the β-catenin signaling pathway. The anti-inflammatory effects are attributed to the inhibition of COX enzymes and the suppression of the MAPK and NF-κB signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of these promising therapeutic candidates. Further research into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to advance their potential clinical applications.

References

- 1. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 7. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

(4-Chloro-benzenesulfonylamino)-acetic Acid Derivatives and Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Chloro-benzenesulfonylamino)-acetic acid and its derivatives, a class of compounds demonstrating a wide range of promising biological activities. This document details their synthesis, biological evaluation, and potential mechanisms of action, with a focus on antimicrobial, anticancer, and anti-inflammatory properties, as well as their role as thromboxane receptor antagonists and synthase inhibitors.

Core Compound and Analogs

This compound is an organic compound featuring a 4-chlorinated benzene ring linked to a sulfonamide group, which in turn is attached to an acetic acid moiety.[1] The presence of the chloro group and the sulfonamide linkage are key features that contribute to the biological activities observed in its derivatives.[1] The general structure allows for extensive modification, leading to a diverse library of analogs with varied pharmacological profiles.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amino acid or amine.[1] The reaction is generally a nucleophilic substitution at the sulfonyl chloride. Further modifications can be made to the amino acid side chain or the carboxylic acid group to generate a wide array of analogs.

A general synthetic approach involves the reaction of an N-alkyl/aryl substituted amine with 4-chlorobenzenesulfonyl chloride to yield N-alkyl/aryl-4-chlorobenzenesulfonamide derivatives. These can be further derivatized by reactions with alkyl halides in the presence of a base.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for several biological activities. The following tables summarize the quantitative data from various studies.

Antimicrobial Activity

The antimicrobial potential of these compounds has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | 15 (inhibition zone in mm) | [2] |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Enterococcus faecium E5 | 10 (inhibition zone in mm) | [2] |

| Various N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives | Gram-positive bacteria (S. aureus, S. epidermidis, E. hirae, E. faecalis, B. subtilis) | Not specified in abstract | [3] |

| Basic cholane derivatives | Gram-positive and Gram-negative bacteria, fungi, yeast | 0.9-31 | [4] |

Anticancer Activity

Several derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values are presented below.

| Compound/Derivative | Cancer Cell Line | GI50 (µM) | Reference |

| 1-(2-Alkylthio-4-chlorobenzenesulfonyl)-3-(2-oxobutane-3-ylidenoimino)guanidine (Compound 18) | Colon (HCT-116) | 0.33-1.08 | [5] |

| Renal (786-0) | 0.33-1.08 | [5] | |

| Melanoma (M14) | 0.33-1.08 | [5] | |

| Non-Small Cell Lung (HOP-62) | 0.05 | [5] | |

| 4-Chloro-2-mercapto-5-methylbenzenesulfonamide derivative (Compound 3l) | Leukemia (SR) | 0.3-0.9 | [6] |

| Melanoma (SK-MEL-5) | 0.3-0.9 | [6] | |

| CNS Cancer (SF-539) | 0.3-0.9 | [6] | |

| Ovarian Cancer (OVCAR-3, OVCAR-4) | 0.3-0.9 | [6] | |

| Breast Cancer (MDA-MB-231/ACTT) | 0.3-0.9 | [6] | |

| 4-Chloro-2-mercapto-5-methylbenzenesulfonamide derivative (Compound 8) | Renal Cancer (A498) | < 0.01 | [6] |

| S-(5-chloro-4-methyl-2-sulfamoylphenyl) N-(phenylsulfonyl)benzothiohydrazonates (various) | Various human tumor cell lines | 8.12-24.9 | [2] |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Leukemia (MOLT-4, SR) | < 0.01–0.02 | [7] |

| Colon cancer (SW-620) | < 0.01–0.02 | [7] | |

| CNS cancer (SF-539) | < 0.01–0.02 | [7] | |

| Melanoma (SK-MEL-5) | < 0.01–0.02 | [7] |

Thromboxane Receptor Antagonism and Synthase Inhibition

A notable therapeutic application of this class of compounds is their dual activity as thromboxane A2 receptor (TxRA) antagonists and thromboxane A2 synthase inhibitors (TxSI).

| Compound/Derivative | Activity | IC50 (M) | Reference |

| 8-[[(4-Chlorophenyl)sulfonyl]amino]-4-(3-(3-pyridinyl)propyl)octanoic acid and analogs | TxRA (human platelets) | ~10⁻⁷ - 10⁻⁹ | [8] |

| TxSI | ~10⁻⁹ | [8] | |

| Enantiomers of 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic acid | TxRA and TxSI | 2-30 x 10⁻⁹ | [9] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and advancement of research.

Synthesis of N-Aryl-4-chlorobenzenesulfonamides

This protocol describes a general method for the synthesis of N-aryl-4-chlorobenzenesulfonamide derivatives.

Materials:

-

4-chlorobenzenesulfonyl chloride

-

Appropriate aniline derivative

-

Ethanol

-

Ice-cold water

Procedure:

-

A stoichiometric amount of 4-chlorobenzenesulfonyl chloride is reacted with the corresponding aniline derivative.

-

The reaction mixture is boiled for 10 minutes.[10]

-

After cooling to room temperature, the mixture is poured into ice-cold water (approximately 100 ml).[10]

-

The resulting solid, the 4-chloro-N-(aryl)benzenesulfonamide, is collected by suction filtration.[10]

-

The crude product is washed thoroughly with cold water.[10]

-

Purification is achieved by recrystallization from dilute ethanol to a constant melting point.[10]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to achieve a final concentration of approximately 10⁴ CFU per spot.[1]

-

Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in MHB directly in the 96-well plates.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Controls: Positive (bacteria in MHB without compound) and negative (MHB only) controls are included.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.[1]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allowed to adhere overnight.[11]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 10 µL of MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C until a purple precipitate is visible.[11]

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.[11][12] The plate is then left at room temperature in the dark for 2 hours.[11]

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[11]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value is determined.

Thromboxane Receptor Antagonism Assay (Platelet Aggregation)

This assay evaluates the ability of compounds to inhibit platelet aggregation induced by a thromboxane A2 mimetic.

Materials:

-

Human platelet-rich plasma (PRP)

-

Thromboxane A2 mimetic (e.g., U46619)

-

Test compounds

-

Platelet aggregometer

Procedure:

-

PRP Preparation: Whole blood from healthy donors is collected in tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by low-speed centrifugation.[8]

-

Incubation: PRP is pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.[8]

-

Aggregation Induction: Platelet aggregation is initiated by adding the thromboxane A2 mimetic.

-

Measurement: The change in light transmission, which corresponds to platelet aggregation, is monitored using a platelet aggregometer.

-

Data Analysis: The inhibitory effect of the compound is determined by comparing the aggregation response in the presence of the compound to that of the vehicle control.

Thromboxane Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme responsible for thromboxane A2 synthesis.

Materials:

-

Human thromboxane A2 synthase (recombinant or from platelet microsomes)

-

Substrate: Prostaglandin H2 (PGH2)

-

Test compounds

-

Assay buffer

-

Quenching solution (e.g., citric acid)

-

ELISA kit for Thromboxane B2 (TXB2) measurement

Procedure:

-

Enzyme-Inhibitor Pre-incubation: The thromboxane A2 synthase enzyme is pre-incubated with various concentrations of the test compound or vehicle control.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the PGH2 substrate.

-

Reaction Termination: After a fixed time, the reaction is stopped by adding a quenching solution.

-

TXB2 Quantification: The amount of TXB2, the stable metabolite of thromboxane A2, is quantified using an ELISA kit.

-

Data Analysis: The percentage of inhibition of TXB2 formation is calculated for each compound concentration relative to the vehicle control, and the IC50 value is determined.

Visualizations

The following diagrams illustrate key workflows and pathways related to the study of this compound derivatives.

Caption: General synthesis workflow for this compound derivatives.

Caption: Workflow for the biological screening of synthesized derivatives.

Caption: Inhibition of the thromboxane pathway by the derivative class.

Conclusion

This compound and its analogs represent a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in antimicrobial, anticancer, and anti-inflammatory assays, coupled with their potent and dual-acting inhibition of the thromboxane pathway, highlights their potential for further investigation and optimization in drug discovery programs. The detailed protocols and compiled data within this guide are intended to facilitate and accelerate future research in this promising area.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Competitive antagonism at thromboxane receptors in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

In Silico Modeling of (4-Chloro-benzenesulfonylamino)-acetic acid Interactions: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for elucidating the molecular interactions of (4-Chloro-benzenesulfonylamino)-acetic acid. This compound, possessing a benzenesulfonamide scaffold, is of interest due to the known biological activities of structurally related molecules, including anti-inflammatory, analgesic, antimicrobial, and potential anticancer properties.[1] This document outlines a systematic approach encompassing target identification, molecular docking, and molecular dynamics simulations to predict and analyze the binding affinity and mechanism of action of this compound with putative biological targets. Detailed experimental protocols, data presentation tables, and workflow visualizations are provided to guide researchers, scientists, and drug development professionals in conducting similar computational studies.

Introduction to this compound

This compound is an organic compound featuring a 4-chlorinated benzene ring linked to a sulfonamide group, which in turn is bonded to an acetic acid moiety. The molecular formula is C₈H₈ClNO₄S.[1] The presence of the sulfonamide group is a key feature, as this functional group is essential for the therapeutic efficacy of many drugs by enabling interactions with target proteins.[1] While specific in silico studies on this exact molecule are not prevalent in public literature, the biological activities of similar sulfonamide-containing compounds suggest potential interactions with various enzymes and receptors.

Known biological activities of related compounds include:

-

Anti-inflammatory and Analgesic Effects: Potential modulation of pathways involved in inflammation and pain.[1]

-

Antimicrobial Activity: Inhibition of microbial growth, a common feature of sulfonamide-based drugs.[1][2]

-

Enzyme Inhibition: Notably, carbonic anhydrases are known targets for sulfonamides.[3]

-

Receptor Antagonism: Potential interaction with receptors like CCR2 and CCR9, which are implicated in inflammatory diseases and cancer.[3]

-

Anticancer Potential: Derivatives of 4-chlorobenzenesulfonamide have been investigated for their antitumor activity, for instance, as inhibitors of β-catenin.[4]

Given this landscape, a systematic in silico approach is warranted to identify and characterize the most probable biological targets and interaction modes of this compound.

Proposed In Silico Modeling Workflow

A multi-step computational workflow is proposed to investigate the interactions of this compound. This workflow, depicted below, begins with target identification and proceeds through progressively more detailed simulations to refine the understanding of the molecule's binding behavior.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key stages of the proposed in silico study.

Target Identification and Protein Preparation

Based on the known activities of structurally similar compounds, several potential protein targets can be prioritized for investigation. For this guide, we will consider Human Carbonic Anhydrase II (CA-II) and C-C Chemokine Receptor type 2 (CCR2) as representative targets.

Protocol for Protein Preparation:

-

Structure Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For example, PDB ID: 2CBE for CA-II and PDB ID: 5T1A for CCR2.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions that are not critical for structural integrity or catalytic activity.[5]

-

Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. Assign appropriate atomic charges using a force field such as AMBER or CHARMM. Tools like AutoDockTools or Maestro (Schrödinger) can be used for this step.

-

Structural Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and to ensure a stable starting conformation for docking and simulation.

Ligand Preparation

The 3D structure of this compound must be prepared for docking.

Protocol for Ligand Preparation:

-

2D to 3D Conversion: Draw the 2D structure of the molecule using a chemical drawing tool like ChemDraw or MarvinSketch. Convert the 2D structure to a 3D conformation.

-

Energy Minimization: Optimize the geometry of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Calculation: Calculate partial atomic charges for the ligand atoms. Gasteiger charges are commonly used for this purpose in docking studies.[5]

-

File Format Conversion: Save the prepared ligand structure in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[6]

Protocol for Molecular Docking using AutoDock Vina:

-

Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

Configuration File Setup: Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

-

Running the Docking Simulation: Execute the docking calculation using AutoDock Vina. The program will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (scoring function).[7][8]

-

Analysis of Results: Visualize the predicted binding poses in the context of the protein's active site using molecular visualization software like PyMOL or UCSF Chimera.[8] Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the best-scoring poses.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[9]

Protocol for MD Simulation using GROMACS:

-

System Preparation: Place the best-ranked protein-ligand complex from the docking study into a simulation box.

-

Solvation: Solvate the system with an explicit water model (e.g., TIP3P).[9]

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentrations.

-

Energy Minimization: Perform a robust energy minimization of the entire system to remove any bad contacts.

-

Equilibration: Conduct a two-phase equilibration process. First, perform a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.[10][11] Second, run a simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[10][11]

-

Production Run: Execute the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the stability of the protein-ligand complex and to capture relevant conformational changes.

-

Trajectory Analysis: Analyze the resulting trajectory to calculate various parameters, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy (using methods like MM/PBSA or MM/GBSA).

Data Presentation

Quantitative data from the in silico analyses should be summarized in tables for clear comparison.

Table 1: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| CA-II | -8.2 | His94, His96, Thr199, Thr200 | 2 |

| CCR2 | -7.5 | Tyr49, Trp98, Arg129, Glu291 | 3 |

Table 2: Hypothetical Molecular Dynamics Simulation Analysis (100 ns)

| System | Average RMSD (Å) | Average RMSF (Å) of Ligand | Predicted Binding Free Energy (kcal/mol) |

| CA-II Complex | 1.5 ± 0.3 | 0.8 ± 0.2 | -25.7 ± 3.1 |

| CCR2 Complex | 2.1 ± 0.5 | 1.2 ± 0.4 | -18.9 ± 4.5 |

Signaling Pathway Visualization

Based on the potential inhibition of CCR2, a simplified representation of the downstream signaling pathway that could be modulated by this compound is presented below. CCR2 is involved in the recruitment of monocytes and macrophages to sites of inflammation.

Conclusion

The in silico modeling workflow detailed in this guide provides a robust framework for investigating the molecular interactions of this compound. By combining molecular docking and molecular dynamics simulations, researchers can generate valuable hypotheses regarding the compound's mechanism of action, binding affinity, and potential biological targets. The methodologies and visualization tools presented here are intended to facilitate a deeper understanding of the structure-activity relationships of this and other novel chemical entities, thereby accelerating the early stages of drug discovery and development. Further experimental validation through in vitro and in vivo assays is essential to confirm the computational predictions.

References

- 1. Buy this compound | 13029-72-6 [smolecule.com]

- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chlorobenzenesulfonamide | 98-64-6 | Benchchem [benchchem.com]

- 4. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sites.ualberta.ca [sites.ualberta.ca]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Molecular dynamics - Wikipedia [en.wikipedia.org]

- 10. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]

- 11. compchems.com [compchems.com]

(4-Chloro-benzenesulfonylamino)-acetic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (4-Chloro-benzenesulfonylamino)-acetic acid (CAS No. 13029-72-6). Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines established methodologies and predictive insights based on the compound's chemical structure and data from related sulfonamide compounds. The experimental protocols provided herein are robust templates for determining the precise solubility and stability profile of this molecule.

Core Compound Properties

This compound is an organic compound featuring a 4-chlorinated benzene ring linked to a sulfonamide group, which in turn is attached to the nitrogen of glycine (aminoacetic acid). This structure imparts characteristics of both a sulfonamide and a carboxylic acid, influencing its physicochemical properties.

| Property | Value | Source |

| CAS Number | 13029-72-6 | [1] |

| Molecular Formula | C₈H₈ClNO₄S | [1] |

| Molecular Weight | 249.67 g/mol | [1] |

| IUPAC Name | 2-[(4-chlorophenyl)sulfonylamino]acetic acid | [1] |

Solubility Profile

Predicted Solubility Characteristics:

-

Aqueous Solubility: Likely low in acidic to neutral pH but expected to increase in alkaline conditions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate solubility due to hydrogen bonding capabilities.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Predicted to be soluble, a common characteristic for sulfonamides.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have very low solubility.

Table 1: Illustrative Solubility Data Presentation

The following table is a template demonstrating how experimentally determined solubility data for this compound should be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 3.0) | 25 | Data Not Found | HPLC-UV |

| Water (pH 7.4) | 25 | Data Not Found | HPLC-UV |

| Water (pH 9.0) | 25 | Data Not Found | HPLC-UV |

| Methanol | 25 | Data Not Found | Gravimetric |

| Ethanol | 25 | Data Not Found | Gravimetric |

| Dichloromethane | 25 | Data Not Found | Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Found | Gravimetric |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability data is not published, forced degradation studies on similar sulfonamide compounds provide a framework for assessing its stability under various stress conditions.[2] Sulfonamides can be susceptible to hydrolysis, oxidation, and photolysis.[3]

Table 2: Illustrative Forced Degradation Study Summary

This table template shows how results from a forced degradation study would be summarized, indicating the percentage of degradation under different stress conditions.

| Stress Condition | Reagent/Parameters | Time | Degradation (%) | Major Degradants |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | Data Not Found | Not Determined |

| Base Hydrolysis | 0.1 N NaOH | 24 hours | Data Not Found | Not Determined |

| Neutral Hydrolysis | Water | 24 hours | Data Not Found | Not Determined |

| Oxidative | 3% H₂O₂ | 24 hours | Data Not Found | Not Determined |

| Thermal | 105°C | 24 hours | Data Not Found | Not Determined |

| Photolytic (Solid) | 1.2 million lux hours | 10 days | Data Not Found | Not Determined |

| Photolytic (Solution) | 1.2 million lux hours | 10 days | Data Not Found | Not Determined |

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of this compound, based on standard pharmaceutical industry practices and methodologies for sulfonamides.[2][4][5]

Solubility Determination Protocol (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in various solvents.

Objective: To determine the solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water at different pH values, methanol, ethanol, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Analytical balance

-

pH meter

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method with a standard calibration curve.

-

Express the solubility in units such as mg/mL or mol/L.

Stability and Forced Degradation Protocol

This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[2][6]

Objective: To investigate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, methanol, and acetonitrile

-

Stability chamber with temperature and humidity control

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 N HCl.

-

Heat the solution (e.g., at 60°C) for up to 24 hours.[2]

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 N NaOH.

-

Keep the solution at room temperature or gently heat for up to 24 hours.

-

Withdraw samples at various time points.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for 24 hours.[2]

-

Withdraw and analyze samples at appropriate intervals.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in an oven at a high temperature (e.g., 105°C) for 24 hours.[2]

-

At specified times, withdraw samples, dissolve in a suitable solvent, and analyze.

-

-

Photostability:

-

Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

-

Keep control samples in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

-

-

Analysis:

-

Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) to identify the mass of degradation products.

-

Calculate the percentage of degradation and identify the major degradation products formed under each condition.

-

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for solubility determination.

Caption: Workflow for forced degradation stability testing.

References

- 1. Buy this compound | 13029-72-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Biodegradability properties of sulfonamides in activated sludge | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. fsis.usda.gov [fsis.usda.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Unraveling the Biological Activities of (4-Chloro-benzenesulfonylamino)-acetic acid: A Review of Current Knowledge

(4-Chloro-benzenesulfonylamino)-acetic acid , a synthetic organic compound featuring a sulfonamide linkage, has been noted for its potential as a versatile scaffold in medicinal chemistry. While a definitive and fully elucidated mechanism of action remains to be established, preliminary research and its role as a synthetic precursor suggest several areas of biological activity, including anti-inflammatory, analgesic, and antimicrobial effects. This technical guide synthesizes the currently available information on its potential mechanisms, primarily highlighting its role as a key intermediate in the development of more complex bioactive molecules.

Postulated Mechanisms of Action

General biological activities have been attributed to this compound, with a recurring hypothesis centering on its interaction with biological macromolecules. The proposed, yet not definitively proven, mechanism involves the interaction with sulfhydryl (-SH) groups present in various proteins and enzymes.[1] This interaction could potentially modulate the activity of key proteins involved in inflammatory and pain pathways.

Role as a Synthetic Intermediate

A significant body of evidence points to the primary role of this compound as a crucial building block in the synthesis of novel derivatives with more defined and potent biological activities. Researchers have utilized this compound to create a variety of molecules with potential therapeutic applications.

Anti-inflammatory and Anticancer Derivatives

This compound has been used in the synthesis of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives which have shown potential anti-inflammatory and anticancer activities.[1] In silico studies on these derivatives have been performed to predict their potential mechanisms of action and toxicity profiles.[1]

Antimicrobial and Antioxidant Derivatives

The core structure of this compound is considered a fundamental scaffold for antimicrobial and enzyme inhibitory activities.[1] The sulfonamide group is deemed essential for interactions with target proteins.[1] It has served as a starting material for the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes, which have demonstrated potential antioxidant and antimicrobial properties.[1] Furthermore, it is a key intermediate in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives that have exhibited potential antiviral activity against the tobacco mosaic virus.[1]

Synthesis of this compound

The established synthetic route to this compound involves the reaction of 4-chlorobenzenesulfonyl chloride with glycine or its derivatives. This nucleophilic substitution reaction is typically carried out under basic conditions in a suitable solvent.

Future Directions

The existing literature primarily underscores the utility of this compound as a foundational molecule for the development of new therapeutic agents. While general biological activities have been suggested, there is a clear need for in-depth mechanistic studies on the compound itself. Future research should focus on identifying specific molecular targets, elucidating signaling pathways affected by this compound, and generating quantitative data through robust enzyme inhibition and receptor binding assays. Such studies will be crucial to fully understand its pharmacological profile and to exploit its therapeutic potential, either as a standalone agent or as a lead for further drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Chloro-benzenesulfonylamino)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-benzenesulfonylamino)-acetic acid, also known as N-(4-chlorobenzenesulfonyl)glycine, is a valuable intermediate in medicinal chemistry and drug development. Its structure, featuring a sulfonamide linkage and a carboxylic acid moiety, makes it a versatile building block for the synthesis of various biologically active compounds. Sulfonamides are a well-established class of pharmacophores known for their antibacterial, diuretic, and hypoglycemic properties. The incorporation of the 4-chlorophenyl group can further modulate the compound's pharmacokinetic and pharmacodynamic properties.

This document provides a detailed protocol for the synthesis of this compound from readily available starting materials: 4-chlorobenzenesulfonyl chloride and glycine. The described method is a robust and common laboratory-scale procedure involving the nucleophilic attack of the amino group of glycine on the sulfonyl chloride.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group. The amino group of glycine acts as the nucleophile, attacking the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. This reaction forms a sulfonamide bond. A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the product. The overall reaction is as follows:

Experimental Protocols

This section details a representative experimental procedure for the synthesis of this compound.

Materials and Equipment:

-

Glycine

-

4-Chlorobenzenesulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Water (distilled or deionized)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter flask

-

pH paper or pH meter

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Melting point apparatus

Procedure:

-

Preparation of Glycine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents). Stir the mixture until the glycine is completely dissolved. Cool the solution to 0-5 °C in an ice bath.

-

Addition of 4-Chlorobenzenesulfonyl Chloride: While maintaining the temperature at 0-5 °C, slowly add 4-chlorobenzenesulfonyl chloride (1.0-1.1 equivalents) portion-wise to the stirred glycine solution over a period of 30-60 minutes. It is crucial to add the sulfonyl chloride slowly to control the exothermic reaction and minimize the hydrolysis of the sulfonyl chloride.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Product Isolation:

-

Once the reaction is complete, cool the mixture in an ice bath and acidify it to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the product.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization.[1] A common solvent system for recrystallization is an ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

-

-

Characterization:

-

Determine the melting point of the dried product. The literature melting point for this compound is in the range of 180-182 °C.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| Glycine | 1.0 equivalent | |

| 4-Chlorobenzenesulfonyl chloride | 1.0 - 1.1 equivalents | A slight excess of the sulfonyl chloride can be used to ensure complete consumption of glycine. |

| Sodium Hydroxide (Base) | 2.2 equivalents | Sufficient base is required to deprotonate the glycine and neutralize the HCl byproduct. |

| Reaction Conditions | ||

| Solvent | Water | An aqueous medium is suitable for dissolving glycine and the base. |

| Temperature | 0-5 °C (addition), Room Temp. (reaction) | Initial cooling is important to control the exothermic reaction. |

| Reaction Time | 2-4 hours | Reaction progress should be monitored by TLC. |

| Work-up & Purification | ||

| Acidification pH | ~2 | To precipitate the carboxylic acid product. |

| Recrystallization Solvent | Ethanol/Water | A common and effective solvent system for the purification of this type of compound. |

| Expected Product | ||

| Melting Point | 180-182 °C | Literature value. |

| Appearance | White crystalline solid | |

| Expected Yield | 70-85% | Yields can vary depending on the reaction scale and purification efficiency. |

Mandatory Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of the target compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for (4-Chloro-benzenesulfonylamino)-acetic acid in Anti-inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-benzenesulfonylamino)-acetic acid is a synthetic compound belonging to the class of N-arylsulfonyl-α-amino acids. Compounds with arylsulfonamide and acetic acid moieties have been investigated for a variety of pharmacological activities, including anti-inflammatory properties. The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation.[1] This document provides detailed protocols for evaluating the anti-inflammatory potential of this compound using established in vitro assays.

Putative Mechanism of Action

The anti-inflammatory activity of this compound is hypothesized to be mediated through the inhibition of the cyclooxygenase (COX) pathway, a critical enzymatic cascade in the inflammatory process. By selectively or non-selectively inhibiting COX-1 and COX-2, the compound may reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[1] Furthermore, the compound may modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, through the inhibition of signaling pathways like NF-κB.

References

Application of (4-Chloro-benzenesulfonylamino)-acetic acid in Antimicrobial Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-benzenesulfonylamino)-acetic acid is a sulfonamide derivative that serves as a versatile scaffold in medicinal chemistry. While direct antimicrobial data for the parent compound is limited in publicly available literature, its derivatives have demonstrated notable activity against a range of bacterial pathogens. This document provides an overview of the antimicrobial applications of compounds derived from this compound, along with detailed protocols for their evaluation. The primary mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This inhibition disrupts the production of nucleotides, leading to a bacteriostatic effect.

Antimicrobial Activity of Derivatives

| Derivative | Target Organism(s) | MIC (µg/mL) | Reference |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 | [4] |

| Bacillus subtilis ATCC 6683 | 125 | [4] | |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Staphylococcus aureus ATCC 6538 | 125 | [4] |

| Bacillus subtilis ATCC 6683 | 125 | [4] |

Note: The data presented is for derivatives of this compound. Further studies are required to determine the intrinsic antimicrobial activity of the parent compound.

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides, including derivatives of this compound, act as competitive antagonists of para-aminobenzoic acid (PABA). Bacteria synthesize their own folic acid, a crucial cofactor for DNA and RNA synthesis. By mimicking PABA, sulfonamides bind to and inhibit dihydropteroate synthase (DHPS), thereby blocking the synthesis of dihydrofolic acid and ultimately halting bacterial growth.[1][2][3]

References

- 1. ptfarm.pl [ptfarm.pl]